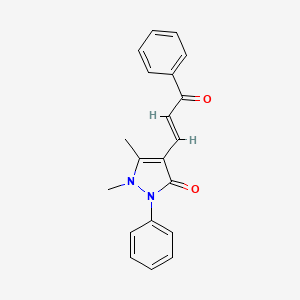

4-(2-Benzoylvinyl)antipyrine

Description

4-(2-Benzoylvinyl)antipyrine is a derivative of antipyrine, a heterocyclic compound first synthesized in 1883 with antipyretic properties . Antipyrine derivatives are structurally versatile, enabling modifications that enhance biological activity, solubility, or stability. The benzoylvinyl group in this compound introduces a conjugated system comprising a benzoyl moiety (C₆H₅CO-) linked via a vinyl (-CH=CH-) bridge to the antipyrine core.

Properties

CAS No. |

15183-03-6 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1,5-dimethyl-4-[(E)-3-oxo-3-phenylprop-1-enyl]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C20H18N2O2/c1-15-18(13-14-19(23)16-9-5-3-6-10-16)20(24)22(21(15)2)17-11-7-4-8-12-17/h3-14H,1-2H3/b14-13+ |

InChI Key |

PIGWVJQKUCBAAN-BUHFOSPRSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=C/C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

- 4-Aminoantipyrine: A foundational derivative used in medicinal and agricultural chemistry. The amino (-NH₂) group at the 4-position facilitates Schiff base formation, enabling coordination with metal ions . In contrast, the benzoylvinyl group in 4-(2-Benzoylvinyl)antipyrine introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity but enhance π-π stacking interactions in biological systems .

- 4-Fluoroantipyrine : Radiolabeled analogs like 4-[¹⁸F]fluoroantipyrine exhibit rapid biodistribution, with higher concentrations in well-perfused tissues compared to iodinated analogs. The electron-withdrawing fluorine atom improves metabolic stability, whereas the benzoylvinyl group may confer similar stability via conjugation .

- Schiff Base Derivatives: Compounds like 4-(3,4-dihydroxybenzylideneamino)antipyrine (DHBAP) and 4-(2,3,4-trihydroxybenzylideneamino)antipyrine (THBAP) feature hydroxyl-rich substituents that enhance solubility and metal-chelation capacity.

Pharmacokinetics

- Tissue Distribution : 4-[¹⁸F]fluoroantipyrine reaches equilibrium in blood within 0.5 minutes post-injection, with higher tissue uptake than iodinated analogs. The benzoylvinyl group’s lipophilicity could enhance membrane permeability but reduce aqueous solubility .

- Half-Life and Clearance : Antipyrine’s half-life in calves is ~12 hours, with metabolic clearance of 0.75–0.80 mL/min/kg. Structural analogs with bulky substituents (e.g., benzoylvinyl) may exhibit longer half-lives due to reduced enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.